Cas no 1417794-58-1 ((1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride)

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride structure
1417794-58-1 structure
商品名:(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
CAS番号:1417794-58-1
MF:C11H17BrClN3
メガワット:306.62978053093
MDL:MFCD22631678
CID:2091879
PubChem ID:71304166

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
    • [1-(5-bromopyridin-2-yl)piperidin-4-yl]methanamine;hydrochloride
    • (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanaminehydrochloride
    • 1417794-58-1
    • C-(5'-Bromo-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-methylamine hydrochloride
    • AKOS024464082
    • MDL: MFCD22631678
    • インチ: InChI=1S/C11H16BrN3.ClH/c12-10-1-2-11(14-8-10)15-5-3-9(7-13)4-6-15;/h1-2,8-9H,3-7,13H2;1H
    • InChIKey: AUGPYLPBSCLWHV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=NC=C1Br)N2CCC(CC2)CN.Cl

計算された属性

  • せいみつぶんしりょう: 305.02944g/mol
  • どういたいしつりょう: 305.02944g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM173172-1g
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95%
1g
$635 2021-08-05
Alichem
A029194635-1g
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95%
1g
563.41 USD 2021-06-01
eNovation Chemicals LLC
Y0987367-5g
(1-(5-bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95%
5g
$1750 2025-02-22
eNovation Chemicals LLC
Y0987367-5g
(1-(5-bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95%
5g
$1750 2025-02-26
Chemenu
CM173172-1g
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95%
1g
$584 2023-02-02
eNovation Chemicals LLC
Y0987367-5g
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95%
5g
$1750 2024-08-02
Ambeed
A826587-1g
(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
1417794-58-1 95+%
1g
$531.0 2024-04-23

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride 関連文献

(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochlorideに関する追加情報

Recent Advances in the Study of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine Hydrochloride (CAS: 1417794-58-1)

The compound (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride (CAS: 1417794-58-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine and bromopyridine moieties, serves as a crucial intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and modulators of central nervous system (CNS) targets.

One of the key areas of research involving this compound is its role in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases are pivotal in numerous cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The bromopyridine group in (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride provides a versatile handle for further functionalization, enabling the creation of diverse kinase inhibitors with enhanced selectivity and potency.

In a recent study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a building block to develop a series of novel inhibitors targeting the JAK-STAT signaling pathway. The study demonstrated that derivatives of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride exhibited promising inhibitory activity against JAK2, a kinase implicated in myeloproliferative neoplasms. The findings highlight the compound's potential as a scaffold for the design of next-generation kinase inhibitors.

Beyond its applications in kinase inhibition, (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride has also been investigated for its role in CNS drug discovery. The piperidine moiety is a common feature in many CNS-active compounds, owing to its ability to modulate neurotransmitter systems. Recent preclinical studies have explored the compound's utility in the development of sigma-1 receptor ligands, which are being investigated for their neuroprotective and antipsychotic effects. Preliminary results suggest that modifications to the methanamine group can significantly influence binding affinity and selectivity for sigma-1 receptors.

Another notable application of this compound is in the field of positron emission tomography (PET) imaging. Researchers have radiolabeled derivatives of (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride with fluorine-18 to create novel PET tracers for imaging neurodegenerative diseases. These tracers have shown high specificity for amyloid plaques in Alzheimer's disease models, offering a potential tool for early diagnosis and monitoring of disease progression.

In summary, (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride (CAS: 1417794-58-1) represents a versatile and valuable intermediate in pharmaceutical research. Its applications span from kinase inhibitor development to CNS drug discovery and diagnostic imaging, underscoring its importance in advancing therapeutic and diagnostic technologies. Future research will likely focus on optimizing its derivatives for improved pharmacokinetic properties and clinical efficacy.

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Amadis Chemical Company Limited
(CAS:1417794-58-1)(1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride
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